Boc-Sar-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, also known as BOC-Sarcosine (where Sarcosine is N-methylglycine), is a valuable building block in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, allowing for the selective attachment of other amino acids to form peptides.

Synthesis of Sarcosine-Containing Molecules

BOC-Sarcosine is a useful precursor for the synthesis of various molecules containing the sarcosine moiety. Sarcosine is a naturally occurring amino acid derivative found in several biological processes. By removing the BOC protecting group, BOC-Sarcosine can be incorporated into pharmaceuticals, cosmetics, and other research applications.

Boc-Sar-OH, also known as N-Boc-sarcosine, is a chemical compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid sarcosine, which is a derivative of glycine. The compound is identified by its CAS number 13734-36-6 and is widely used in peptide synthesis and organic chemistry due to its stability and reactivity under various conditions .

t-Boc-Sarcosine itself does not possess a specific mechanism of action. Its primary function lies in peptide synthesis, where the t-Boc group guides the assembly of the peptide chain and is later removed to reveal the functional amino acid (sarcosine) within the peptide.

- Eye and skin irritant: Avoid contact with eyes and skin. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Respiratory irritant: Minimize inhalation of dust particles. Consider using a fume hood for manipulation.

- Deprotection: The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), yielding sarcosine, which can then participate in further reactions or peptide synthesis.

- Esterification: Boc-Sar-OH can react with alcohols to form esters, which are useful in various synthetic pathways.

- Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt), forming peptide bonds essential for constructing larger peptides .

Boc-Sar-OH itself has limited direct biological activity but serves as a valuable building block in the synthesis of bioactive peptides. Sarcosine has been studied for its potential roles in various biological processes, including modulation of neurotransmitter systems and implications in certain diseases such as schizophrenia. The Boc-protected form allows for selective incorporation into peptides without premature reactions that could occur with free amino acids .

Boc-Sar-OH can be synthesized through several methods:

- Direct Protection: Sarcosine can be synthesized from glycine through methylation followed by protection with the Boc group using Boc anhydride or Boc chloride in the presence of a base.

- Coupling Reactions: Sarcosine derivatives can be synthesized via coupling reactions involving protected amino acids and appropriate coupling agents.

- Chemical Modification: Starting from other amino acids or derivatives, Boc-Sar-OH can be obtained through specific modifications that introduce the Boc group and adjust the side chain accordingly .

Boc-Sar-OH is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides, especially those requiring specific side-chain functionalities.

- Drug Development: In the design of peptide-based drugs targeting various biological pathways.

- Research: As a reagent in biochemical studies involving amino acid derivatives and their interactions .

Boc-Sar-OH shares structural similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sarcosine | Glycine derivative without protective groups | Naturally occurring amino acid |

| N-Boc-glycine | Similar Boc protection on glycine | More commonly used in peptide synthesis |

| N-Boc-alanine | Boc-protected alanine | Different side chain properties |

| N-Boc-phenylalanine | Aromatic side chain with Boc protection | Used in studies involving aromatic interactions |

Boc-Sar-OH's uniqueness lies in its specific structure that combines the properties of both glycine and sarcosine while providing a versatile platform for further modifications during peptide synthesis .

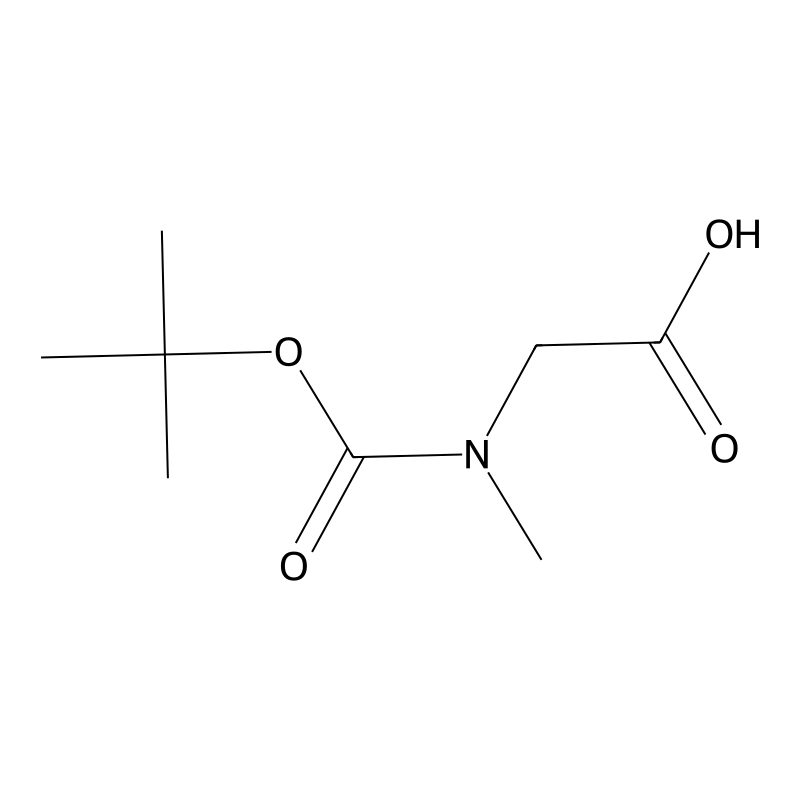

IUPAC Name and Structural Formula

The IUPAC name for Boc-Sar-OH is 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid. Its structural formula (Figure 1) consists of:

- A sarcosine backbone (N-methylglycine).

- A tert-butyloxycarbonyl (Boc) group protecting the α-amino group.

- A carboxylic acid functional group.

Molecular Formula: C₈H₁₅NO₄

Molecular Weight: 189.21 g/mol.

Historical Development and Discovery

The development of Boc-Sar-OH is intertwined with the broader history of amine-protecting groups. Key milestones include:

- 1957: Louis A. Carpino introduced the Boc group as an acid-labile alternative to the benzyloxycarbonyl (Cbz) group, revolutionizing peptide synthesis.

- 1960s–1970s: The Boc group became integral to solid-phase peptide synthesis (SPPS), as pioneered by R.B. Merrifield, due to its compatibility with iterative deprotection strategies.

- 1980s–Present: Boc-Sar-OH emerged as a specialized reagent for synthesizing sarcosine-containing peptides, particularly in combinatorial chemistry and drug discovery.

Carpino’s work laid the foundation for orthogonal protection strategies, enabling the synthesis of complex biomolecules.

Role in Modern Synthetic Chemistry

Peptide Synthesis

Boc-Sar-OH serves two primary functions:

- Amine Protection: The Boc group shields the α-amino group during coupling reactions, preventing undesired side reactions.

- Sarcosine Incorporation: It facilitates the introduction of sarcosine, a conformationally flexible residue, into peptide backbones.

Key Applications:

- Solid-Phase Peptide Synthesis (SPPS): Boc-Sar-OH is used in Boc-SPPS workflows, where sequential deprotection with trifluoroacetic acid (TFA) enables stepwise chain elongation.

- Heterocyclic Peptide Analogues: Sarcosine’s methyl group enhances peptide stability and modulates biological activity, as seen in anticancer agents like Clavatustide A.

Orthogonal Protection Strategies

Boc-Sar-OH’s acid-labile Boc group complements base-labile protections (e.g., Fmoc), allowing multi-directional synthesis. For example:

Alkylation of Boc-Protected Glycine Derivatives

The alkylation of tert-butoxycarbonyl-protected glycine derivatives represents one of the most widely employed synthetic routes for the preparation of Boc-Sar-OH (tert-butoxycarbonyl sarcosine) [2]. This methodology involves the selective nitrogen-methylation of Boc-protected glycine under controlled conditions using methylating agents [10]. The reaction proceeds through nucleophilic substitution mechanisms wherein the carbamate nitrogen attacks the electrophilic methyl center [10].

Experimental procedures typically involve the treatment of Boc-protected glycine with sodium hydride and iodomethane in tetrahydrofuran solvent systems [2]. The sodium hydride serves as a strong base to deprotonate the carbamate nitrogen, generating a nucleophilic species that readily undergoes alkylation with iodomethane [2]. Research findings demonstrate that this approach can achieve yields of approximately 94% under optimized conditions [2].

The mechanism of selective nitrogen-methylation has been extensively studied, with isotopic labeling experiments ruling out alternative carbene insertion pathways [10]. The selectivity for nitrogen-methylation over carboxyl group alkylation is attributed to the protection of the carboxylate through chelation to sodium cation, which effectively shields the carboxyl functionality from competing reactions [10].

Temperature control plays a critical role in this transformation, with reactions typically conducted at temperatures ranging from 0 degrees Celsius to room temperature [2]. Extended reaction times of 24 to 26 hours are commonly employed to ensure complete conversion [2]. The reaction is performed under inert atmosphere conditions to prevent oxidation and moisture interference [2].

Carbamate Formation Strategies

Carbamate formation represents an alternative synthetic approach for accessing Boc-Sar-OH through direct protection of sarcosine with tert-butoxycarbonyl reagents [17]. The tert-butoxycarbonyl protecting group functions as an acid-labile protecting group that can be efficiently introduced under mild conditions [17]. Di-tert-butyl dicarbonate serves as the primary reagent for carbamate formation, reacting with amino groups under aqueous or organic solvent conditions [17].

The mechanism of carbamate formation involves nucleophilic attack of the amino nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide [17]. This reaction can be facilitated through the use of bases such as sodium hydroxide or 4-dimethylaminopyridine [20]. Reaction conditions are generally mild, proceeding at room temperature or with moderate heating to 40 degrees Celsius [20].

Research studies on carbamate formation kinetics have revealed that the formation rate increases with amino acid basicity, following Brønsted relationships with beta values of approximately 0.39 [16]. The decomposition rate of carbamates shows inverse correlation with amino acid basicity, with Brønsted alpha values of 0.34 [16]. These kinetic parameters provide valuable insights for optimization of synthetic conditions [16].

Solvent selection significantly influences carbamate formation efficiency, with tetrahydrofuran, acetonitrile, and aqueous systems showing good compatibility [17] [20]. The reaction can also be performed in biphasic chloroform-water systems with sodium bicarbonate as base [20]. Yields typically range from moderate to excellent depending on reaction conditions and substrate characteristics [20].

Solid-Phase vs. Solution-Phase Synthesis

Solid-phase synthesis methodology involves the attachment of amino acid derivatives to insoluble polymer supports, allowing for efficient separation of products from reagents through simple filtration [26]. The Boc strategy in solid-phase synthesis utilizes acid-labile protecting groups that are removed under acidic conditions, typically with trifluoroacetic acid [43]. This approach requires specialized equipment and safety considerations due to the use of potentially hazardous acids [25].

Solution-phase synthesis offers greater flexibility in reaction conditions and monitoring capabilities compared to solid-phase methods [24]. Solution-phase approaches allow for real-time analysis of reaction progress and enable the use of a broader range of reaction conditions [24]. However, solution-phase methods require additional purification steps to separate products from reagents and byproducts [24].

The choice between solid-phase and solution-phase synthesis depends on several factors including peptide length, sequence complexity, and desired scale of production [25]. Solid-phase methods are particularly advantageous for automated synthesis and production of longer peptide sequences [26]. Solution-phase synthesis is often preferred for shorter sequences or when specialized reaction conditions are required [24].

Comparative studies have shown that solid-phase synthesis can achieve high coupling efficiencies exceeding 99% per amino acid incorporation when properly optimized [48]. However, solid-phase methods may encounter limitations related to resin swelling, diffusional constraints, and potential aggregation effects [49]. Solution-phase synthesis typically provides better control over reaction parameters but may require more complex purification procedures [24].

Reaction Optimization Parameters

Solvent Systems and Temperature Control

Solvent selection constitutes a critical parameter in the optimization of Boc-Sar-OH synthesis, with different solvent systems exhibiting varying effects on reaction rates, yields, and selectivity [29]. Tetrahydrofuran has emerged as a preferred solvent for alkylation reactions involving Boc-protected amino acid derivatives due to its ability to solubilize both organic and inorganic components effectively [2]. The aprotic nature of tetrahydrofuran prevents competitive protonation reactions while maintaining good solubility for sodium hydride and alkylating agents [2].

Dichloromethane represents another commonly employed solvent system, particularly in carbamate formation reactions [28]. Research findings indicate that dichloromethane provides excellent solubility for di-tert-butyl dicarbonate and amino acid substrates while maintaining chemical inertness under reaction conditions [20]. Acetonitrile has also demonstrated effectiveness in peptide coupling reactions, offering good solubility characteristics and compatibility with automated synthesis equipment [19].

Temperature control plays a fundamental role in determining reaction outcomes, with optimal temperatures varying depending on the specific synthetic route employed [30]. Low-temperature synthesis protocols, ranging from minus 78 degrees Celsius to minus 40 degrees Celsius, are sometimes required for sensitive transformations involving organometallic reagents [33]. However, for standard Boc-Sar-OH synthesis, moderate temperatures between 0 degrees Celsius and 80 degrees Celsius are typically sufficient [28].

Controlled temperature maintenance throughout extended reaction periods is essential for reproducible results [33]. Temperature stability within plus or minus 0.5 Kelvin can be achieved through the use of specialized cooling systems and insulated reaction vessels [33]. Research studies have demonstrated that temperature fluctuations can significantly impact product purity and yield, necessitating precise thermal control [30].

The relationship between temperature and reaction kinetics follows Arrhenius behavior for most synthetic transformations involved in Boc-Sar-OH preparation [29]. Higher temperatures generally accelerate reaction rates but may also promote side reactions and decomposition pathways [30]. Optimization studies typically involve systematic variation of temperature parameters to identify conditions that maximize desired product formation while minimizing unwanted byproducts [29].

Catalysts and Reagent Stoichiometry

Catalyst selection and reagent stoichiometry represent crucial optimization parameters that directly influence the efficiency and selectivity of Boc-Sar-OH synthesis [31]. Base catalysts such as sodium hydride, sodium hydroxide, and 4-dimethylaminopyridine are commonly employed to facilitate carbamate formation and alkylation reactions [17]. The choice of base affects both reaction rate and product distribution, with stronger bases generally providing faster conversion but potentially leading to increased side reactions [20].

Stoichiometric optimization studies have revealed that excess reagent concentrations can significantly improve reaction completeness [2]. For alkylation reactions, the use of 10 equivalents of both sodium hydride and iodomethane relative to the amino acid substrate has been shown to provide optimal results [2]. However, such large excesses may not be economically viable for large-scale production, necessitating careful balance between efficiency and cost considerations [2].

Lewis acid catalysts have been investigated for their potential to enhance carbamate formation reactions under mild conditions [31]. Titanium tetraisopropoxide and boron trifluoride etherate have demonstrated effectiveness in promoting amidation reactions of unprotected amino acids [31]. These catalysts operate through coordination to carbonyl oxygen atoms, increasing electrophilicity and facilitating nucleophilic attack [31].

The optimization of coupling reagent stoichiometry in peptide synthesis applications has been extensively studied [48]. Research findings indicate that reagent ratios significantly impact coupling efficiency, with certain amino acids requiring modified stoichiometry to achieve satisfactory incorporation rates [48]. Statistical analysis of large datasets has revealed that specific amino acid residues exhibit unique stoichiometric requirements for optimal coupling [48].

Reaction monitoring techniques play an essential role in determining optimal stoichiometry and catalyst loading [47]. Real-time analysis methods enable adjustment of reagent additions based on reaction progress, potentially reducing waste and improving overall efficiency [47]. Automated systems can incorporate feedback mechanisms to optimize reagent delivery based on analytical measurements [48].

Industrial-Scale Production Challenges

Industrial-scale production of Boc-Sar-OH faces numerous technical and economic challenges that must be addressed to enable cost-effective manufacturing [34]. Solvent-driven manufacturing processes represent a significant obstacle, as large volumes of organic solvents are required throughout the synthesis, purification, and isolation steps [34]. These solvents constitute a persistent material cost and introduce safety hazards that require specialized handling equipment and procedures [34].

The time-intensive nature of peptide synthesis operations presents scalability limitations for industrial production [34]. Individual amino acid coupling cycles can require several hours to complete, with multi-step syntheses extending over days or weeks [34]. This extended production timeline limits throughput capacity and increases manufacturing costs through facility utilization requirements [34].

Yield optimization becomes increasingly critical at industrial scale, as cumulative losses from incomplete reactions compound throughout multi-step synthesis sequences [34]. Research findings indicate that yield loss increases with peptide chain length, making purification and quality control more challenging for complex synthetic targets [34]. Each synthetic step must achieve near-quantitative conversion to maintain acceptable overall yields [34].

Specialized equipment requirements for industrial-scale production include corrosion-resistant reaction vessels capable of withstanding aggressive chemical environments [34]. Traditional stainless steel equipment may be inadequate for reactions involving trifluoroacetic acid and other corrosive reagents, necessitating investment in specialized alloy vessels that can cost up to five times more than standard equipment [34]. Extended lead times for specialized equipment can impact production scheduling and capacity expansion plans [34].

| Production Challenge | Impact | Mitigation Strategies |

|---|---|---|

| Solvent costs and handling | High material costs, safety risks | Solvent recycling, alternative reaction media |

| Extended reaction times | Limited throughput, high facility costs | Process intensification, continuous flow methods |

| Yield optimization | Product losses, increased purification costs | Reaction monitoring, optimized conditions |

| Equipment requirements | High capital costs, long lead times | Modular designs, leasing arrangements |

| Waste management | Environmental compliance costs | Green chemistry approaches, waste minimization |

Environmental considerations associated with large-scale amino acid production include waste stream management and carbon footprint reduction [37]. Traditional manufacturing processes often generate significant quantities of organic waste that require specialized disposal or treatment [36]. Research efforts are focusing on developing carbon-negative synthesis methods that could potentially address both environmental and economic concerns [37].

The development of sustainable manufacturing processes for amino acid derivatives represents an active area of research [35]. Biocatalytic approaches using engineered enzymes offer potential advantages in terms of selectivity, mild reaction conditions, and reduced waste generation [35]. However, biocatalytic methods may face limitations in terms of substrate scope and production scale that require further development [35].

Structural Characteristics

Boc-Sar-OH (N-tert-butoxycarbonyl-N-methylglycine) is a protected amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol [1] [2] [3]. The compound features a tert-butoxycarbonyl protecting group attached to the nitrogen atom of sarcosine (N-methylglycine), which serves as a crucial building block in peptide synthesis applications.

The structural framework consists of a glycine backbone with an N-methyl substitution and a bulky Boc protecting group. The canonical SMILES representation is CC(C)(C)OC(=O)N(C)CC(=O)O, and the compound is assigned CAS Registry Number 13734-36-6 [1] [2] [3]. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to its conformational flexibility [3].

Rotameric Forms and Conformational Analysis

While extensive conformational studies have been conducted on related hydantoin-based peptide mimetics and other Boc-protected amino acid derivatives [4] [5], specific rotameric analysis data for Boc-Sar-OH itself was not found in the current literature. The compound's conformational behavior is expected to be influenced by the steric hindrance of the tert-butoxycarbonyl group and the N-methyl substitution on the glycine backbone.

Related studies on similar Boc-protected compounds suggest that the tert-butyl group can adopt multiple rotameric conformations, and the amide bond between the Boc group and the nitrogen may exhibit restricted rotation due to partial double-bond character. However, detailed computational analysis or experimental conformational studies specific to Boc-Sar-OH require further investigation.

Crystallographic Data

Crystallographic structural data for Boc-Sar-OH was not identified in the comprehensive literature search. While X-ray crystallography has been extensively used to characterize related peptide derivatives and Boc-protected amino acids [6] [7] [8], single crystal X-ray diffraction studies of Boc-Sar-OH have not been reported in the accessible scientific literature.

The absence of crystallographic data represents a significant gap in the structural characterization of this important synthetic intermediate. Future crystallographic studies would provide valuable insights into the solid-state conformation, hydrogen bonding patterns, and packing arrangements of Boc-Sar-OH crystals.

Thermal Behavior

Melting Point and Decomposition Profile

Boc-Sar-OH exhibits a melting point range of 88-92°C [1] [9] [10] [11] [12] [13], which is consistent across multiple commercial sources and analytical reports. The compound appears as white to light yellow crystalline powder or crystals [1] [9] [10] at room temperature.

Decomposition temperature data is notably absent from the available literature [14] [15] [16]. The lack of specific decomposition temperature information indicates that detailed thermal analysis studies, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), have not been comprehensively conducted or reported for this compound.

The melting point consistency across different suppliers and analytical certificates suggests good thermal reproducibility under standard atmospheric conditions. However, the narrow melting range indicates relatively high purity in commercial preparations.

Thermal Stability Under Various Atmospheres

Boc-Sar-OH is characterized as heat sensitive [9] [10] [17] [18], requiring careful temperature control during handling and storage. The compound should be stored under inert gas conditions [9] [10] [17] to prevent degradation and maintain stability.

Storage recommendations consistently specify refrigerated conditions at 2-8°C [9] [10] [17] [18] to ensure long-term stability. The compound is also noted to be hygroscopic and air sensitive [9] [10] [17] [18], indicating that moisture and oxygen exposure can lead to degradation.

Thermal stability under different atmospheric conditions has not been systematically studied. The absence of decomposition kinetics data under various atmospheres (nitrogen, argon, air) represents an area requiring further investigation for comprehensive thermal characterization.

Spectroscopic Fingerprints

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant